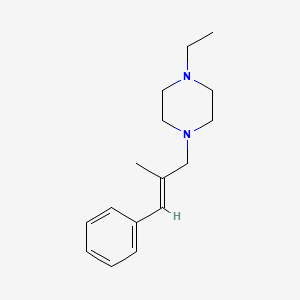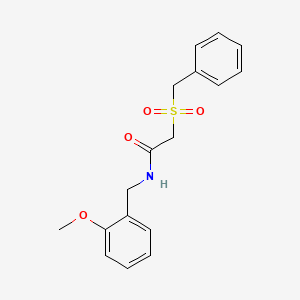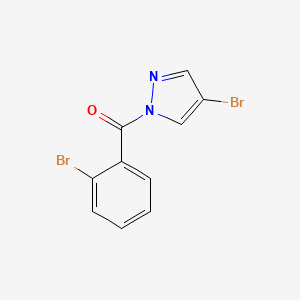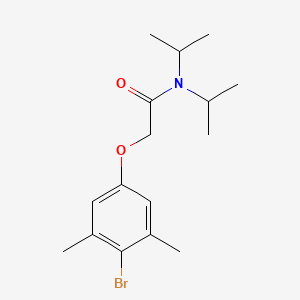
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, also known as EMPP, is a piperazine derivative that has been the focus of scientific research due to its potential therapeutic applications. EMPP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. However, its effects on normal cells and tissues have not been fully studied. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has several advantages for laboratory experiments, including its low toxicity profile and its ability to inhibit the growth of cancer cells. However, its effects on normal cells and tissues have not been fully studied, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine, including its potential as an anticancer agent in clinical trials. Further studies are needed to determine its effects on normal cells and tissues, as well as its mechanism of action. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine may also have potential as a treatment for other diseases, such as neurodegenerative disorders, and further studies are needed to explore these potential applications.
Métodos De Síntesis
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine can be synthesized using various methods, including the reaction of piperazine with 1-phenyl-2-butanone, followed by the reaction with ethyl iodide and 2-methyl-3-phenylacrolein. Another method involves the reaction of piperazine with 2-methyl-3-phenylacrolein, followed by the reaction with ethyl iodide. Both methods result in the formation of 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine as a white crystalline powder.
Aplicaciones Científicas De Investigación
1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic applications, particularly as an anticancer agent. In vitro studies have shown that 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine exhibits cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer cells. 1-ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine has also been shown to inhibit the growth of tumors in animal models, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
1-ethyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-17-9-11-18(12-10-17)14-15(2)13-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCYQSLOIUJWES-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Ethyl-4-(2-methyl-3-phenyl-2-propen-1-yl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)


![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)


![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![4-[(diethylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5712360.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)